![molecular formula C8H10O3 B2626904 7-Oxaspiro[3.5]nonane-1,3-dione CAS No. 455264-53-6](/img/structure/B2626904.png)
7-Oxaspiro[3.5]nonane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxaspiro[3.5]nonane-1,3-dione is a chemical compound with the CAS Number: 455264-53-6 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular weight of 7-Oxaspiro[3.5]nonane-1,3-dione is 154.17 . It contains 24 bonds in total, including 10 non-H bonds, 1 four-membered ring, 1 six-membered ring, and 1 aliphatic ether .Physical And Chemical Properties Analysis
7-Oxaspiro[3.5]nonane-1,3-dione is a solid substance at room temperature . It should be stored in a refrigerator .Applications De Recherche Scientifique
Synthesis of Spiro Compounds :
- 7-Oxaspiro[3.5]nonane-1,3-dione derivatives are used in the synthesis of various spiro compounds, which are core structures in many natural and synthetic products with significant biological activities. For instance, the synthesis of 1,3,7-Triazaspiro[4.4]Nonane-2,4-Dione derivatives with antimicrobial activities was reported by Krolenko et al. (2015) (Krolenko et al., 2015).
- Additionally, El-Telbany, Ghoneim, and Khalifa (1976) described the synthesis of N-substituted azaspirodiones and azaspiranes using 2-oxaspiro[4.4]nonane-1.3-dione, highlighting the compound's role in creating structurally novel spiro compounds (El-Telbany et al., 1976).
Solid-Phase Synthesis Applications :
- In the field of solid-phase synthesis, particularly for base-sensitive oligonucleotides, derivatives of 7-Oxaspiro[3.5]nonane-1,3-dione have been used as linkers. Leisvuori et al. (2008) discussed the use of 4-oxoheptanedioic acid, derived from l,6-Dioxaspiro[4,4]nonane-2,7-dione, as an effective linker for this purpose (Leisvuori et al., 2008).
Reactivity and Synthesis Studies :
- The reactivity of 7-Oxaspiro[3.5]nonane-1,3-dione derivatives has been explored in various chemical reactions. For instance, Huynh, Nguyen, and Nishino (2017) demonstrated the one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, utilizing Mn(III)-based oxidation, showing the compound's utility in creating complex molecular structures (Huynh et al., 2017).
- Furthermore, Ogino, Yoshida, and Kozuka (1978) studied the reactions of substituted 3,3-diphenyl-1-oxaspiro[3.5]nona-5,8-diene-2,7-diones with nucleophiles, revealing insights into the reactivity of these compounds (Ogino et al., 1978).
Synthesis of Bioactive Compounds :
- The synthesis of functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives from nucleophilic oxirane ring opening was demonstrated by Santos, Barreiro, Braz-Filho, and Fraga (2000). These compounds are important structural sub-units in several bioactive compounds (Santos et al., 2000).
Crystal Structure Prediction and Analysis :
- Willer, Storey, Deschamps, Parrish, Kendrick, and Leusen (2012) conducted a study on the crystal structure prediction and determination of (R/S)- and (S)-1,6-Dinitro-3,8-dioxa-1,6-diazaspiro[4.4]nonane-2,7-dione, providing valuable insights into the structural analysis of spiro-cyclic compounds (Willer et al., 2012).
Safety and Hazards
Orientations Futures
While specific future directions for 7-Oxaspiro[3.5]nonane-1,3-dione are not available, related compounds such as 1,3,7-triazaspiro[4.4]nonane-2,4-diones have shown promise in various drug discovery projects . They have been studied for their potential as antiproliferative, cytotoxic, anticancer agents, inhibitors of protein arginine deiminase, and more .
Propriétés
IUPAC Name |
7-oxaspiro[3.5]nonane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c9-6-5-7(10)8(6)1-3-11-4-2-8/h1-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRKWEAZLVDHNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C(=O)CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(methylsulfonyl)-N-(pyrazolo[1,5-a]pyridin-5-yl)piperidine-4-carboxamide](/img/structure/B2626821.png)
![(1S,3R,5S)-3-Phenylmethoxybicyclo[3.2.0]heptan-6-one](/img/structure/B2626822.png)
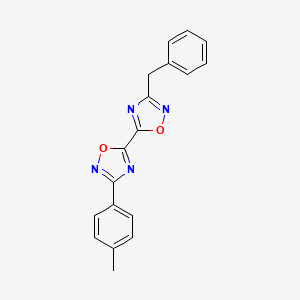
![N-(benzo[d][1,3]dioxol-5-yl)-3-propionamidobenzofuran-2-carboxamide](/img/structure/B2626824.png)
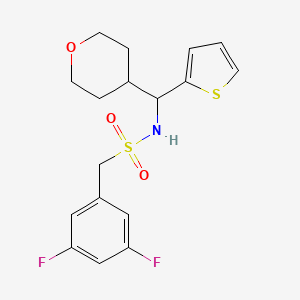
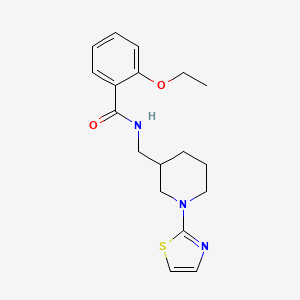
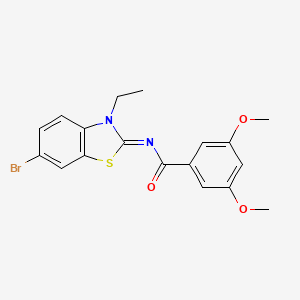

![7-butyl-N-(2,3-dihydroxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2626833.png)
![2-Chloro-N-[[3-(3-propyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]acetamide](/img/structure/B2626835.png)
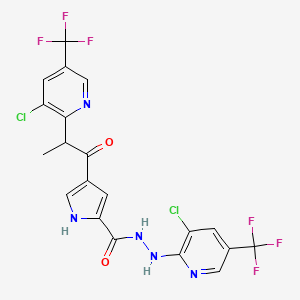
![(3-Methoxy-2-thienyl){4-[3-(trifluoromethyl)phenyl]piperazino}methanone](/img/structure/B2626841.png)
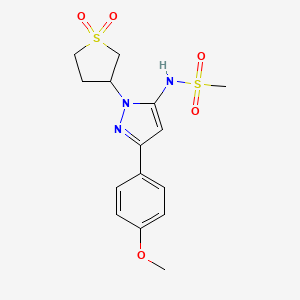
![[2-(4-Ethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2626843.png)